2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide
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Overview
Description
2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide is a compound belonging to the class of 1,3,4-oxadiazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide typically involves the following steps :
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of hydrazides with carbon disulfide in the presence of a base such as potassium hydroxide.
Introduction of the Bromo-phenyl Group: The bromo-phenyl group is introduced through a nucleophilic substitution reaction using a suitable bromo-phenyl precursor.
Attachment of the p-Tolyl Group: The p-tolyl group is attached via an acylation reaction using p-tolyl acetic acid or its derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the bromo-phenyl position .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets and pathways . The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The bromo-phenyl group may enhance binding affinity to certain targets, while the p-tolyl group can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents.
Bromo-phenyl Compounds: Compounds with bromo-phenyl groups but different core structures.
p-Tolyl Derivatives: Compounds with p-tolyl groups attached to different functional groups.
Uniqueness
2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide is unique due to the combination of the oxadiazole ring, bromo-phenyl, and p-tolyl groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
332114-26-8 |
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Molecular Formula |
C17H14BrN3O2S |
Molecular Weight |
404.3g/mol |
IUPAC Name |
2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C17H14BrN3O2S/c1-11-6-8-12(9-7-11)19-15(22)10-24-17-21-20-16(23-17)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3,(H,19,22) |
InChI Key |
FDLVLPJLHHXXDD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3Br |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3Br |
Origin of Product |
United States |
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